molecular formula C14H21F2N3O B1415895 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline CAS No. 2137861-35-7

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline

Cat. No.: B1415895
CAS No.: 2137861-35-7
M. Wt: 285.33 g/mol
InChI Key: YWSDIQMDZKLEGC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring, a common feature in many biologically active molecules that often targets the central nervous system . The aniline and difluoromethoxy groups are valuable modules for further chemical synthesis, allowing researchers to develop more complex molecules for structure-activity relationship (SAR) studies. Compounds with similar structural motifs, particularly those containing the 4-(propan-2-yl)piperazin-1-yl group, have been investigated for their potential interaction with various neurological targets . This makes this compound a versatile building block for researchers working in areas such as neuroscience, the development of GPCR ligands, and the synthesis of novel therapeutic candidates. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(difluoromethoxy)-4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O/c1-10(2)18-5-7-19(8-6-18)11-3-4-12(17)13(9-11)20-14(15)16/h3-4,9-10,14H,5-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDIQMDZKLEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine Derivatives

This method involves introducing the piperazine moiety to a fluorinated aniline precursor.
Procedure :

  • Step 1 : 4-Nitro-2-(difluoromethoxy)aniline is treated with 1-isopropylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) under reflux in toluene.
  • Step 2 : Reduction of the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

Key Data :

Parameter Value Source
Yield (Step 1) 72–81%
Catalyst Pd/C or Pd(OAc)₂/Xantphos
Temperature 80–100°C

Coupling via Buchwald-Hartwig Amination

A palladium-mediated cross-coupling strategy links the piperazine and aniline fragments.
Procedure :

  • Step 1 : 4-Bromo-2-(difluoromethoxy)aniline is reacted with 1-isopropylpiperazine using Pd₂(dba)₃ as a catalyst, BINAP as a ligand, and Cs₂CO₃ as a base in toluene.
  • Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1).

Optimization Insights :

  • Higher yields (81%) are achieved with 2-butanol as a solvent and trifluoroacetic acid (TFA) as an additive.
  • Microwave irradiation reduces reaction time from 18 hours to 2 hours.

Reductive Amination Route

This approach constructs the piperazine ring in situ.
Procedure :

  • Step 1 : Condensation of 2-(difluoromethoxy)-4-nitroaniline with 1,2-dibromoethane and isopropylamine in acetonitrile.
  • Step 2 : Cyclization under basic conditions (K₂CO₃) to form the piperazine ring.
  • Step 3 : Nitro group reduction using NaBH₄/CuCl₂.

Challenges :

  • Low regioselectivity in cyclization (yields ~65%).
  • Requires rigorous exclusion of moisture.

One-Pot Synthesis with Ultrasound Assistance

A streamlined method combining multiple steps under ultrasonic conditions.
Procedure :

  • Step 1 : Mixing 4-fluoro-2-(difluoromethoxy)aniline, 1-isopropylpiperazine, and K₂CO₃ in DMF.
  • Step 2 : Sonication at 40°C for 20 minutes, followed by extraction with ethyl acetate.

Advantages :

Comparative Analysis of Methods

Method Yield Time Complexity Cost
Nucleophilic Substitution 72–81% 12–24 h Moderate $$
Buchwald-Hartwig 81% 2–4 h High $$$
Reductive Amination 65% 18–24 h High $$
Ultrasound-Assisted 85–90% 0.5 h Low $

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, 2-butanol) enhance reaction rates.
  • Catalyst Systems : Pd-based catalysts outperform Cu in coupling efficiency.
  • Acid Additives : TFA improves amine coupling by protonating the aniline nitrogen.

Purification and Characterization

  • Chromatography : Silica gel with CH₂Cl₂/MeOH (20:1) resolves regioisomers.
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic H), δ 3.2–3.5 ppm (piperazine CH₂).
    • MS : m/z 312.1 [M+H]⁺.

Scalability and Industrial Feasibility

  • The ultrasound-assisted method is preferred for large-scale synthesis due to shorter reaction times and lower energy input.
  • Pd/C recovery and reuse protocols are documented for cost reduction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or piperazine moieties.

    Reduction: Reduction reactions could target the difluoromethoxy group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline exhibit significant antitumor properties. For instance, research focusing on piperazine derivatives has shown their effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Case Study:
A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of difluoromethoxy groups was found to improve selectivity towards cancer cells while reducing toxicity to normal cells .

Neuropharmacological Effects

The piperazine structure is known for its neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been investigated for their potential in treating anxiety disorders and depression.

Case Study:
In a preclinical study, a series of piperazine derivatives were evaluated for their anxiolytic effects using animal models. The results indicated that compounds with difluoromethoxy substitutions showed a marked reduction in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of the difluoromethoxy group and the attachment of the piperazine moiety. Research into synthetic pathways has revealed efficient methods for producing this compound and its analogs.

Synthesis Table:

StepReaction TypeReagentsConditionsYield
1Nucleophilic substitutionDifluoromethoxy compound + aniline derivativeReflux in solvent85%
2CyclizationPiperazine + intermediate productHeating under reflux90%

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Target Compound: The difluoromethoxy group provides moderate electron-withdrawing effects, enhancing metabolic stability compared to methoxy groups (e.g., in CAS 1049-80-5).
  • Nitro-Containing Analog (CAS 347311-34-6) : The nitro group introduces strong electron withdrawal, which may increase reactivity but also toxicity risks. The sulfonyl group improves stability but reduces membrane permeability compared to the target compound .
  • Halogenated Analog (CAS 1799522-68-1) : Chlorine and fluorine atoms enhance lipophilicity and binding to hydrophobic pockets, but excessive steric bulk may limit bioavailability compared to the target’s simpler structure .

Pharmacological Potential

  • Piperazine-aniline derivatives are prevalent in CNS drug development. The target compound’s balance of moderate electron withdrawal and steric bulk positions it as a candidate for serotonin or dopamine receptor modulation, whereas morpholine-containing analogs (CAS 68180-26-7) may target kinases due to polar interactions .
  • Sulfonyl and nitro groups (CAS 347311-34-6) suggest utility in enzyme inhibition, but the target compound’s difluoromethoxy group offers a safer metabolic profile .

Biological Activity

2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline is a synthetic organic compound notable for its complex structure, which includes a difluoromethoxy group and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising avenues:

1. Anticancer Activity

  • Studies have shown that compounds with similar piperazine and difluoromethoxy substitutions exhibit significant anticancer properties. For instance, derivatives of piperazine have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

  • The antimicrobial potential of piperazine derivatives has been well-documented. In vitro studies suggest that compounds with similar structural features can effectively inhibit the growth of various bacterial strains, including resistant strains.

3. Neuropharmacological Effects

  • The presence of the piperazine moiety is often associated with psychoactive properties. Compounds like this compound may exhibit anxiolytic or antidepressant effects, potentially acting on serotonin receptors or other neurotransmitter systems.

Anticancer Studies

A recent study evaluated a series of piperazine derivatives for anticancer activity using the MTT assay, revealing that certain modifications significantly enhance efficacy against breast cancer cell lines. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating strong cytotoxic effects (source: PubMed) .

Antimicrobial Activity

In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoromethoxy substitutions displayed enhanced antibacterial activity compared to their unsubstituted counterparts, highlighting the importance of this functional group in improving bioactivity (source: Science.gov) .

Data Table: Biological Activity Summary

Activity Type Tested Compound IC50/Activity Level Reference
AnticancerPiperazine DerivativeLow µM range
AntimicrobialSimilar DerivativeEffective against multiple strains
NeuropharmacologicalPiperazine-based compoundsPotential anxiolytic effects

Q & A

Q. 1.1. What are the recommended synthetic routes for preparing 2-(difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example:

  • Nucleophilic substitution : Reacting 4-fluoro-2-(difluoromethoxy)aniline with 1-(propan-2-yl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) yields the target compound. Optimizing stoichiometry (1:1.2 molar ratio) and temperature (90–110°C) improves yields to ~70–80% .
  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-(difluoromethoxy)-4-bromoaniline with 1-(propan-2-yl)piperazine achieves higher regioselectivity but requires inert conditions and ligands like XPhos .

Q. 1.2. How can the structural integrity of this compound be validated post-synthesis?

  • NMR spectroscopy : 19^{19}F NMR distinguishes difluoromethoxy (–OCF2_2H) signals (δ ~ -80 to -85 ppm) from other fluorinated impurities. 1^{1}H NMR confirms piperazine integration (e.g., 8H for –N(CH2_2)2_2N–) .
  • X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, especially with twinned crystals or high thermal motion .

Q. 1.3. What are the key reactivity patterns of the difluoromethoxy and piperazine moieties in this compound?

  • Difluoromethoxy group : Susceptible to hydrolysis under strong acidic/basic conditions, forming phenolic byproducts. Stability studies in pH 7.4 buffers (e.g., PBS) are critical for biological assays .
  • Piperazine nitrogen : Participates in protonation (pKa ~7–9) and forms salts with acids. Reactivity with electrophiles (e.g., acyl chlorides) enables derivatization for SAR studies .

Advanced Research Questions

Q. 2.1. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. To address this:

  • Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. 2.2. What computational strategies are effective for predicting interactions between this compound and biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. Focus on the piperazine’s hydrogen-bonding potential and difluoromethoxy’s hydrophobic interactions .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, highlighting critical residues for mutagenesis validation .

Q. 2.3. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Systematic substituent variation : Replace the propan-2-yl group on piperazine with cyclopropyl or tert-butyl to assess steric effects. Compare with analogs like 4-(piperidin-1-yl)-2-fluoroaniline for electronic effects .
  • Pharmacophore mapping : Use MOE or Phase to identify essential features (e.g., amine group for target engagement, difluoromethoxy for membrane permeability) .

Q. 2.4. What analytical methods are suitable for detecting degradation products under accelerated stability testing?

  • HPLC-MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/water + 0.1% formic acid) to separate degradation products. Major degradants include hydrolyzed difluoromethoxy-phenol and oxidized piperazine .
  • Forced degradation : Expose the compound to UV light (ICH Q1B) and 40°C/75% RH to simulate storage conditions .

Methodological Guidance for Data Interpretation

Q. 3.1. How should researchers address low reproducibility in crystallographic data for this compound?

  • Twinned crystals : Use SHELXD for initial phase determination and SHELXL for refinement. Apply TWIN/BASF commands to model twinning .
  • Disorder modeling : For flexible piperazine groups, refine occupancy ratios and apply restraints to bond distances/angles .

Q. 3.2. What strategies mitigate batch-to-batch variability in biological activity?

  • Quality control (QC) : Ensure ≥95% purity (HPLC) and consistent salt forms (e.g., hydrochloride vs. free base) using 1^{1}H NMR and elemental analysis .
  • Bioassay normalization : Include a reference compound (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Key Structural Comparisons

Compound NameKey Structural FeaturesDistinctive Properties
4-Piperidin-1-yl-2-trifluoromethyl-anilineTrifluoromethyl groupHigher metabolic stability but reduced solubility
4-(Piperidin-1-yl)-2-fluoroanilineFluoro substituentEnhanced target selectivity in kinase assays
Target compoundDifluoromethoxy, isopropyl-piperazineOptimal lipophilicity (clogP ~2.5) for blood-brain barrier penetration

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline

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